molecular formula C14H7ClO5S B14644393 7-Chloro-9,10,10-trioxo-9,10-dihydro-10lambda~6~-thioxanthene-3-carboxylic acid CAS No. 51763-13-4

7-Chloro-9,10,10-trioxo-9,10-dihydro-10lambda~6~-thioxanthene-3-carboxylic acid

Cat. No.: B14644393
CAS No.: 51763-13-4
M. Wt: 322.7 g/mol
InChI Key: ZUMBZTKPQNDWOH-UHFFFAOYSA-N
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Description

7-Chloro-9,10,10-trioxo-9,10-dihydro-10lambda~6~-thioxanthene-3-carboxylic acid is a chemical compound known for its unique structure and properties. It belongs to the class of thioxanthenes, which are sulfur-containing analogs of xanthene. This compound is characterized by the presence of a chlorine atom, three oxo groups, and a carboxylic acid group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-9,10,10-trioxo-9,10-dihydro-10lambda~6~-thioxanthene-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of a thioxanthene derivative, followed by oxidation to introduce the oxo groups. The carboxylic acid group can be introduced through carboxylation reactions under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and oxidation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-9,10,10-trioxo-9,10-dihydro-10lambda~6~-thioxanthene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield additional oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.

Scientific Research Applications

7-Chloro-9,10,10-trioxo-9,10-dihydro-10lambda~6~-thioxanthene-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Chloro-9,10,10-trioxo-9,10-dihydro-10lambda~6~-thioxanthene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Its unique structure allows it to bind to specific receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloro-9,10-dihydro-9,10-dioxoanthracene-2-carboxylic acid
  • 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid

Uniqueness

Compared to similar compounds, 7-Chloro-9,10,10-trioxo-9,10-dihydro-10lambda~6~-thioxanthene-3-carboxylic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

51763-13-4

Molecular Formula

C14H7ClO5S

Molecular Weight

322.7 g/mol

IUPAC Name

7-chloro-9,10,10-trioxothioxanthene-3-carboxylic acid

InChI

InChI=1S/C14H7ClO5S/c15-8-2-4-11-10(6-8)13(16)9-3-1-7(14(17)18)5-12(9)21(11,19)20/h1-6H,(H,17,18)

InChI Key

ZUMBZTKPQNDWOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)S(=O)(=O)C3=C(C2=O)C=C(C=C3)Cl

Origin of Product

United States

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